molecular formula C11H24O3 B14731803 Undecane-1,2,11-triol CAS No. 10596-06-2

Undecane-1,2,11-triol

Cat. No.: B14731803
CAS No.: 10596-06-2
M. Wt: 204.31 g/mol
InChI Key: FAKLAEQNIGOLGL-UHFFFAOYSA-N
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Description

Undecane-1,2,11-triol is an organic compound with the molecular formula C11H24O3. It is a triol, meaning it contains three hydroxyl (-OH) groups attached to an undecane backbone. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecane-1,2,11-triol can be achieved through multiple-step organic synthesis. One common method involves the hydroxylation of undecane using strong oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction typically requires a solvent like tetrahydrofuran (THF) and a co-oxidant such as N-methylmorpholine N-oxide (NMO) to facilitate the hydroxylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of undecene derivatives followed by selective oxidation. This method ensures high yield and purity of the final product. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Undecane-1,2,11-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

    Oxidation: Formation of undecane-1,2,11-trione.

    Reduction: Formation of undecane.

    Substitution: Formation of undecane-1,2,11-trichloride.

Scientific Research Applications

Undecane-1,2,11-triol has several applications in scientific research:

Mechanism of Action

The mechanism by which undecane-1,2,11-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can influence signaling pathways by altering the phosphorylation state of proteins and affecting gene expression .

Comparison with Similar Compounds

Similar Compounds

    Decane-1,2,10-triol: Similar structure but with one less carbon atom.

    Dodecane-1,2,12-triol: Similar structure but with one more carbon atom.

    Undecane-1,2,10-triol: Similar structure but with hydroxyl groups at different positions.

Uniqueness

Undecane-1,2,11-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological molecules and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

10596-06-2

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

undecane-1,2,11-triol

InChI

InChI=1S/C11H24O3/c12-9-7-5-3-1-2-4-6-8-11(14)10-13/h11-14H,1-10H2

InChI Key

FAKLAEQNIGOLGL-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(CO)O)CCCCO

Origin of Product

United States

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